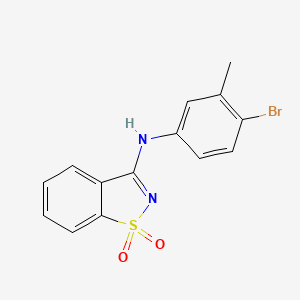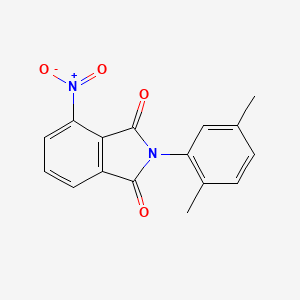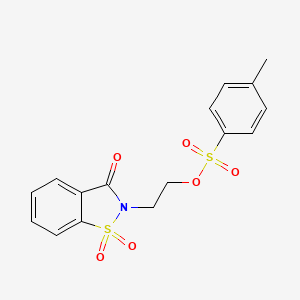
N-(4-bromo-3-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide is an organic compound belonging to the benzothiazole family This compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, along with an amine group and a benzothiazole ring system The 1,1-dioxide indicates the presence of two oxygen atoms double-bonded to the sulfur atom in the benzothiazole ring
Preparation Methods
The synthesis of N-(4-bromo-3-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-methylaniline with 2-aminobenzenesulfonamide under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or acetonitrile, and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
N-(4-bromo-3-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium thiolate, leading to the formation of substituted derivatives.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic and optical properties.
Biological Research: The compound is investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit enzymes such as topoisomerase II and protein kinases, leading to the disruption of DNA replication and cell signaling pathways. This results in the inhibition of cancer cell growth and proliferation. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
N-(4-bromo-3-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide can be compared with other similar compounds, such as:
4-(4-bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide: This compound has a similar benzothiazole ring system but differs in the presence of a carbonitrile group.
2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide: This compound contains an isothiazolidine ring instead of a benzothiazole ring.
1,2,5-Thiadiazole-3,4-dicarbonitrile: This compound belongs to the thiadiazole family and has a different ring structure but shares some similar chemical properties
This compound stands out due to its unique combination of a bromine atom, methyl group, and benzothiazole ring, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11BrN2O2S |
|---|---|
Molecular Weight |
351.22 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C14H11BrN2O2S/c1-9-8-10(6-7-12(9)15)16-14-11-4-2-3-5-13(11)20(18,19)17-14/h2-8H,1H3,(H,16,17) |
InChI Key |
HJUJLJRUXVPJCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-1-phenyl-4-(pyridin-3-yl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488055.png)
![Ethyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12488056.png)
![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B12488060.png)
![N,4-dimethyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12488067.png)

![10-(3,4-dimethylphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12488076.png)
![2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12488080.png)

![N-[4-(17-hydroxy-8,10,14-trimethyl-5,6-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-4(9),5,7,19-tetraen-7-yl)-2-methylbutyl]acetamide](/img/structure/B12488114.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12488127.png)
![3-(Benzylcarbamoyl)-2-[(4-methylphenyl)methyl]propanoic acid](/img/structure/B12488133.png)

